2-azabicyclo[4.1.0]heptan-5-ol hydrochloride
Description
Significance of Bicyclic Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry
Bicyclic nitrogen heterocycles are privileged structures in the realm of drug discovery and organic synthesis. Their rigid, three-dimensional frameworks offer a level of conformational constraint that is highly desirable for achieving specific and potent interactions with biological targets. This structural rigidity can lead to enhanced binding affinity and selectivity, crucial attributes for effective and safe pharmaceuticals.
The incorporation of nitrogen atoms into these bicyclic systems introduces key physicochemical properties. Nitrogen atoms can act as hydrogen bond acceptors or donors, and their basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. Furthermore, the presence of nitrogen provides synthetic handles for further functionalization, enabling the creation of diverse libraries of compounds for biological screening. The versatility of these scaffolds is evident in their presence in a wide array of biologically active molecules, including alkaloids, and as key intermediates in the synthesis of complex natural products.
Structural Characteristics and Nomenclature of the 2-Azabicyclo[4.1.0]heptane Scaffold
The 2-azabicyclo[4.1.0]heptane scaffold is a bicyclic organic compound characterized by a six-membered ring fused to a three-membered ring, with a nitrogen atom at the 2-position of the bicyclic system. The nomenclature "bicyclo[4.1.0]heptane" indicates a bicyclic compound with a total of seven carbon atoms. The numbers within the brackets, [4.1.0], describe the number of atoms in the bridges connecting the two bridgehead atoms. In this case, there are four atoms in one bridge, one atom in the second bridge, and zero atoms in the third bridge (a direct bond between the bridgehead atoms). The prefix "2-aza" specifies that a carbon atom at the second position of the bicyclic system is replaced by a nitrogen atom.
The parent compound, bicyclo[4.1.0]heptane, is also commonly known as norcarane. The fusion of the cyclopropane (B1198618) and cyclohexane rings results in a strained and conformationally restricted structure, which is of great interest for probing molecular interactions.
Academic Research Focus on 2-Azabicyclo[4.1.0]heptan-5-ol Hydrochloride and its Derivatives
While extensive research has been conducted on the broader class of 2-azabicyclo[4.1.0]heptane derivatives, specific academic publications detailing the synthesis and biological evaluation of this compound are limited in the public domain. The majority of available information pertains to the synthesis and potential applications of various functionalized analogues of the 2-azabicyclo[4.1.0]heptane core.
Research in this area has often focused on the development of novel synthetic methodologies to construct this bicyclic system. For instance, cyclopropanation reactions of unsaturated δ-lactams have been explored as a route to 2-azabicyclo[4.1.0]heptane derivatives. These derivatives have been investigated for their potential as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.
Furthermore, derivatives of the 2-azabicyclo[4.1.0]heptane skeleton have been synthesized as iminosugar analogues. nih.gov Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom, and they often exhibit potent and selective glycosidase inhibitory activity, making them attractive targets for the development of antiviral and anticancer agents. A 2021 study detailed the synthesis of novel iminosugar derivatives based on a 3-azabicyclo[4.1.0]heptane skeleton, highlighting the therapeutic potential of this class of compounds. nih.gov
A patent application has described a synthetic route to a closely related compound, 3-benzyl-5-hydroxy-3-azabicyclo[4.1.0]heptane. This synthesis involves the samarium-promoted cyclopropanation of a tetrahydropyridine (B1245486) derivative, followed by a series of functional group manipulations. While not directly detailing the synthesis of this compound, this methodology provides a potential pathway for accessing this and related compounds.
The hydrochloride salt form of 2-azabicyclo[4.1.0]heptan-5-ol suggests that the compound is likely being explored for its potential as a pharmaceutical agent, as salt formation is a common strategy to improve the solubility and handling of drug candidates. The presence of the hydroxyl group at the 5-position offers a site for further chemical modification, allowing for the exploration of structure-activity relationships.
The table below summarizes the basic chemical information for this compound.
| Property | Value |
| CAS Number | 2387601-47-8 chemicalbook.com |
| Molecular Formula | C6H12ClNO chemicalbook.com |
| Molecular Weight | 149.62 g/mol chemicalbook.com |
Future research will likely focus on the development of efficient and stereoselective synthetic routes to this compound and a thorough evaluation of its biological properties to uncover its therapeutic potential.
Structure
3D Structure of Parent
Properties
CAS No. |
2387601-47-8 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-2-7-5-3-4(5)6;/h4-8H,1-3H2;1H |
InChI Key |
WSIIGOXMNVGZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1O.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride
Retrosynthetic Analysis of the 2-Azabicyclo[4.1.0]heptan-5-ol Framework
Retrosynthetic analysis of the 2-azabicyclo[4.1.0]heptan-5-ol framework reveals several key disconnections that form the basis for strategic synthesis planning. The core bicyclic system can be deconstructed through a few primary pathways. A logical primary disconnection is the cyclopropane (B1198618) ring, suggesting a cyclopropanation reaction as the final key step. This would involve an appropriately substituted piperidine (B6355638) derivative, such as a tetrahydropyridine (B1245486) or an α,β-unsaturated piperidone, as the immediate precursor.
Further disconnection of the piperidine ring points towards acyclic amino-aldehyde or amino-ketone precursors that can be cyclized through intramolecular reactions. For instance, an intramolecular cyclization could form the six-membered ring onto a pre-existing cyclopropylamine (B47189) moiety. Alternatively, the entire bicyclic scaffold can be envisioned as arising from a cascade or domino reaction of a suitably functionalized acyclic precursor. Strategies involving ring-closing metathesis (RCM) on a di-alkenyl amine precursor also represent a viable retrosynthetic pathway to construct the piperidine ring before subsequent functionalization and cyclopropanation. These retrosynthetic considerations pave the way for the diverse synthetic methodologies discussed in the following sections.
Direct Synthesis Routes for 2-Azabicyclo[4.1.0]heptan-5-ol Hydrochloride and Analogues
The synthesis of the 2-azabicyclo[4.1.0]heptane core and its derivatives can be achieved through several direct routes, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular cyclization represents a powerful strategy for the construction of the 2-azabicyclo[4.1.0]heptane ring system. This approach typically involves the formation of one of the rings from a precursor that already contains the other. For example, the synthesis of 1-azabicyclo[4.1.0]heptane tosylate has been achieved through the intramolecular cyclization of 2-(4-tosyloxybutyl)aziridine. nih.gov This method highlights the formation of the six-membered ring via nucleophilic attack from the nitrogen of the pre-formed aziridine (B145994) ring. nih.gov
Another approach involves the gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides to yield 3-azabicyclo[4.1.0]heptanes. acs.org A transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has also been developed, leading to functionalized azabicyclo[4.1.0]heptane derivatives through the formation of four bonds in a single step under mild conditions. researchgate.net These methods demonstrate the versatility of intramolecular cyclization in creating the bicyclic scaffold from diverse acyclic or monocyclic precursors.
A robust and widely utilized method for synthesizing 2-azabicyclo[4.1.0]heptane derivatives involves the use of halogenated aminocyclopropane intermediates. researchgate.netresearchgate.net This strategy often begins with the synthesis of N-Boc-1,2,3,4-tetrahydropyridine, which is then subjected to a dihalocyclopropanation reaction. researchgate.netrsc.org The reaction of the N-Boc protected cyclic enamine with a dihalocarbene, generated, for example, from chloroform (B151607) or bromoform (B151600) using phase-transfer catalysis, yields the corresponding 7,7-dihalo-2-azabicyclo[4.1.0]heptane compound. rsc.org
These dihalogenated intermediates are versatile precursors. For instance, the dichlorocyclopropane can be converted into monochloro diastereoisomers via a chlorine-to-lithium exchange followed by protonation. rsc.org These separated monochloro compounds can then be converted into their hydrochloride salts, providing direct analogues to the target molecule. rsc.org The reactivity of these halogenated derivatives is notable; upon deprotection of the amine, they can undergo ring-cleavage and expansion, a transformation that can be triggered under reductive amination conditions. researchgate.netrsc.org However, the stable halogenated bicyclic amines serve as crucial intermediates for further functionalization.
Below is a table summarizing the synthesis of a key halogenated precursor.
| Starting Material | Reagents | Product | Yield | Reference |
| N-Boc-1,2,3,4-tetrahydropyridine | CHCl₃, 10 M NaOH (aq), BnEt₃NCl | tert-Butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate | 68% | rsc.org |
This table is interactive. Click on the headers to sort the data.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and bicyclic nitrogen-containing compounds. nih.govcmu.edu In the context of 2-azabicyclo[4.1.0]heptane synthesis, RCM is typically employed to construct the piperidine ring. researchgate.net For example, a synthetic route to novel iminosugars based on this skeleton involved the preparation of an α,β-unsaturated piperidinone through an RCM reaction as a key step. researchgate.net This unsaturated piperidinone then serves as a substrate for a subsequent cyclopropanation reaction to complete the bicyclic framework.
The general strategy involves preparing a diene precursor, often a diallylic amine derivative, which upon treatment with a ruthenium catalyst (e.g., Grubbs' catalyst) undergoes RCM to form a tetrahydropyridine ring. This approach offers a high degree of functional group tolerance and is instrumental in building the foundational six-membered ring of the target scaffold. nih.gov
A common and effective strategy for accessing the 2-azabicyclo[4.1.0]heptan-5-ol framework involves the use of a cyclopropane-fused piperidone intermediate, specifically 2-azabicyclo[4.1.0]heptan-5-one. evitachem.com The synthesis of this key ketone intermediate can be achieved through various cyclization reactions. evitachem.com One prominent method is the stereoselective cyclopropanation of an α,β-unsaturated piperidinone using a sulfur ylide. researchgate.net This reaction establishes the fused cyclopropane ring with good stereocontrol.
Once the 2-azabicyclo[4.1.0]heptan-5-one is obtained, the final step to achieve the target alcohol is a straightforward reduction of the ketone functionality at the C5 position. Standard reducing agents, such as sodium borohydride, can be employed for this transformation. The resulting alcohol can then be converted to the hydrochloride salt to enhance its stability and solubility. evitachem.com This pathway is advantageous as it allows for the introduction of the hydroxyl group at a late stage in the synthesis.
The following table details a reaction for the formation of a piperidone intermediate.
| Precursor | Reagent | Intermediate | Yield | Reference |
| α,β-Unsaturated Piperidinone | Sulfur Ylide | 2-Azabicyclo[4.1.0]heptan-5-one derivative | Good | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Stereoselective and Enantioselective Synthetic Pathways
Achieving stereocontrol in the synthesis of the 2-azabicyclo[4.1.0]heptane framework is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. The bicyclic structure contains multiple stereocenters, and their relative and absolute configurations must be precisely controlled.
Stereoselective approaches are often integrated into the key bond-forming reactions. For instance, the cyclopropanation of α,β-unsaturated piperidinones using sulfur ylides has been shown to proceed with complete stereoselectivity. researchgate.net The stereochemistry of the resulting bicyclic system can be studied and confirmed using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net
For enantioselective synthesis, chiral starting materials or chiral catalysts are employed. Syntheses starting from natural amino acids, such as L-serine, can introduce chirality into the molecule from the beginning, guiding the stereochemical outcome of subsequent transformations. researchgate.netnih.govmdpi.com Asymmetric ring-closing metathesis is another potential strategy to establish chirality in the piperidine ring. smolecule.com These methods allow for the preparation of specific enantiomers of 2-azabicyclo[4.1.0]heptan-5-ol, which is essential for investigating its interactions with biological targets.
Chiral Auxiliary and Catalyst-Controlled Approaches
The asymmetric synthesis of bicyclic structures like 2-azabicyclo[4.1.0]heptan-5-ol often relies on the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic unit guides the formation of the desired stereoisomer in subsequent reactions, after which it can be removed. wikipedia.orgsigmaaldrich.com Chiral auxiliaries, such as oxazolidinones (popularized by Evans) or pseudoephedrine amides, function by creating a chiral environment that sterically directs the approach of reagents to a prochiral center, leading to high diastereoselectivity in reactions like alkylations or aldol (B89426) additions. wikipedia.orgscielo.org.mx For instance, the α-proton of a carbonyl compound linked to a pseudoephedrine auxiliary can be deprotonated to form an enolate, which then reacts with electrophiles in a highly controlled manner, dictated by the stereochemistry of the auxiliary. wikipedia.org
Catalyst-controlled methods offer an alternative and often more atom-economical approach to stereocontrol. acs.org Gold-catalyzed cycloisomerization, for example, has been used to synthesize 3-azabicyclo[4.1.0]heptanes from allyl cyclopropenylcarbinyl sulfonamides. acs.org In these reactions, a gold carbene is generated, which then undergoes an intramolecular cyclopropanation. acs.org Similarly, rhodium(I) catalysts, in conjunction with chiral bisphosphine ligands, have been employed for the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids, yielding products with high enantiomeric excess. nih.gov The choice of catalyst and ligand is crucial as it can unlock different reaction pathways from a common substrate, a concept known as divergent catalysis. acs.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | Steric hindrance from substituents at the 4 and 5 positions directs substitution. wikipedia.org |
| Pseudoephedrine | Alkylation of carbonyl compounds | The methyl group directs the configuration of the addition product. wikipedia.org |
| Camphorsultam | Various asymmetric transformations | Rigid bicyclic structure provides a well-defined chiral environment. |
Diastereoselective Reactions Leading to Bicyclic Precursors (e.g., Strecker Reaction)
The construction of the 2-azabicyclo[4.1.0]heptane core often begins with the synthesis of a suitable piperidine or tetrahydropyridine precursor with the correct substitution pattern. Diastereoselective reactions are key to establishing the relative stereochemistry of these precursors. The Strecker amino acid synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgchemistnotes.com This reaction proceeds through the formation of an α-aminonitrile intermediate by reacting an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the nitrile to a carboxylic acid. chemistnotes.commasterorganicchemistry.comorganic-chemistry.org
The classical Strecker synthesis yields a racemic mixture of α-amino acids. wikipedia.orgchemistnotes.com However, asymmetric variations have been developed that utilize chiral auxiliaries or asymmetric catalysts to produce enantiomerically enriched products. wikipedia.orgjk-sci.com For instance, a cyclic dipeptide has been shown to act as an asymmetric catalyst in the Strecker synthesis. jk-sci.com While the direct application to 2-azabicyclo[4.1.0]heptan-5-ol precursors is not extensively detailed, the principles of the Strecker reaction are relevant for creating substituted amine precursors that can be further elaborated and cyclized to form the bicyclic system. evitachem.com The synthesis of related novel iminosugars based on a 2-azabicyclo[4.1.0]heptane skeleton highlights the importance of diastereoselective additions to cyclic precursors to set the stage for subsequent cyclopropanation. nih.gov
Table 2: The Strecker Synthesis Process
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Condensation of an aldehyde/ketone with ammonia. | Imine/Iminium ion. wikipedia.org |
| 2 | Nucleophilic attack by cyanide ion on the imine. | α-aminonitrile. wikipedia.orgorganic-chemistry.org |
Control of Cyclopropane Ring Stereochemistry and Diastereomeric Resolution
The formation of the fused cyclopropane ring with specific stereochemistry is a critical and often challenging step in the synthesis of 2-azabicyclo[4.1.0]heptane derivatives. Stereoselective cyclopropanation reactions are frequently employed to achieve this. researchgate.net One common method involves the reaction of an unsaturated δ-lactam precursor with a cyclopropanating agent like a diazo compound in the presence of a metal catalyst (e.g., rhodium or copper). researchgate.netgoogle.com The stereochemical outcome of the cyclopropanation can often be directed by existing stereocenters within the lactam precursor.
Another powerful strategy is the Michael Initiated Ring Closure (MIRC) reaction, which has emerged as a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org This reaction involves the conjugate addition of a nucleophile to an activated alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org The stereochemistry can be controlled by using chiral substrates, nucleophiles, or catalysts. rsc.org
Once a mixture of diastereomers is formed, diastereomeric resolution may be necessary. This can be achieved by reacting the mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For example, in a related synthesis, the product of a Strecker reaction was resolved using L-tartaric acid. wikipedia.org In some cases, spontaneous resolution can occur upon crystallization, where a racemic conglomerate crystallizes, allowing for mechanical separation of the enantiomers, as has been observed with a related triazabicyclo[4.1.0]heptan-5-one. rsc.org
Table 3: Methods for Stereocontrol in Cyclopropane Ring Formation
| Method | Description | Key Control Element |
|---|---|---|
| Catalytic Cyclopropanation | Reaction of an alkene with a diazo compound or carbene precursor catalyzed by a transition metal. researchgate.netgoogle.com | Chiral ligands on the metal catalyst or substrate-directivity. |
| Michael Initiated Ring Closure (MIRC) | Conjugate addition followed by intramolecular cyclization. rsc.org | Chiral substrates, chiral nucleophiles, or asymmetric catalysts. rsc.org |
Protecting Group Chemistry in the Synthesis of 2-Azabicyclo[4.1.0]heptan-5-ol Derivatives
The synthesis of a multifunctional molecule like 2-azabicyclo[4.1.0]heptan-5-ol requires a careful strategy of protecting and deprotecting various functional groups. libretexts.org The secondary amine of the azabicyclo- aza-bicyclooctane ring and the hydroxyl group are the primary sites requiring protection to prevent unwanted side reactions during synthesis.
The nitrogen atom is commonly protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable under many reaction conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA). nih.govlibretexts.org The benzyl (B1604629) (Bn) group is also frequently used for protecting amines and alcohols and is typically removed by hydrogenolysis. libretexts.orggoogle.com
The hydroxyl group can be protected as an ether, such as a benzyl (Bn) ether or a silyl (B83357) ether (e.g., TBDMS). libretexts.org Acetyl (Ac) or benzoyl (Bz) esters are other options for alcohol protection, which can be removed by acid or base-catalyzed hydrolysis. libretexts.org The choice of protecting group is critical and depends on the planned reaction sequence, ensuring that the group is stable during subsequent steps and can be removed selectively without affecting other parts of the molecule. For instance, in syntheses of related azabicyclic compounds, the tetrahydropyranyl (THP) ether has been used to protect primary alcohols. google.com
Table 4: Common Protecting Groups in Azabicycloheptanol Synthesis
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA). nih.govlibretexts.org |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis. google.com |
| Amine/Alcohol | Benzyl | Bn | Hydrogenolysis. libretexts.org |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Acid or fluoride (B91410) ion (e.g., TBAF). libretexts.org |
| Alcohol | Acetyl | Ac | Acid or base. libretexts.org |
Chemical Reactivity and Functional Group Transformations
Derivatization at the 5-Hydroxyl Position
The hydroxyl group at the C-5 position of the 2-azabicyclo[4.1.0]heptane ring serves as a versatile handle for the introduction of various functional groups through derivatization. Standard organic transformations can be employed to modify this hydroxyl group, thereby altering the physicochemical properties of the parent molecule.
One notable example of such derivatization is the formation of thiocarbonylimidazolide derivatives. In a study focused on the investigation of radical-mediated reactions, a related N-methyl-1-phenyl-7-azabicyclo[4.1.0]heptan-5-ol was converted to its corresponding thiocarbonylimidazolide. This transformation is a crucial step in preparing precursors for radical-based cleavage studies. The reaction typically involves the treatment of the alcohol with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) in a suitable aprotic solvent. This conversion highlights the accessibility of the hydroxyl group for acylation-type reactions, paving the way for further synthetic manipulations.
| Reactant | Reagent | Product | Reaction Type |
| N-methyl-1-phenyl-7-azabicyclo[4.1.0]heptan-5-ol | 1,1'-Thiocarbonyldiimidazole (TCDI) | N-methyl-5-[imidazol-1-yl(thiocarbonyl)oxy]-1-phenyl-7-azabicyclo[4.1.0]heptane | Thiocarbonylation |
Chemical Modifications of the Nitrogen Atom
The secondary amine in the 2-azabicyclo[4.1.0]heptane skeleton is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's biological and chemical properties. Common modifications include N-alkylation, N-acylation, and the introduction of protecting groups.
N-alkylation can be achieved through standard procedures, such as reductive amination or reaction with alkyl halides. For instance, the nitrogen atom can be benzylated to afford N-benzyl derivatives, a common strategy in the synthesis of related azabicyclic compounds. Similarly, N-acylation with acyl chlorides or anhydrides can introduce amide functionalities. The introduction of a benzyloxycarbonyl (Cbz) group is another frequently employed transformation, serving both as a protecting group and as a means to modify the electronic properties of the nitrogen atom. These modifications are fundamental in the synthetic routes towards more complex derivatives of the 2-azabicyclo[4.1.0]heptane core structure.
Reactivity of the Cyclopropane (B1198618) Moiety
The cyclopropane ring in the 2-azabicyclo[4.1.0]heptane system is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. This reactivity provides a pathway to larger, more flexible ring systems, such as piperidines and azepanes.
One of the key reactions involving the cyclopropane moiety is its cleavage under reductive amination conditions. In studies involving 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives, the removal of the N-Boc protecting group followed by reaction with aldehydes or ketones in the presence of a reducing agent triggers the cleavage of the cyclopropane ring. This process leads to the formation of ring-expanded products, specifically functionalized piperidines. The reaction proceeds through the formation of an iminium ion intermediate which facilitates the opening of the strained three-membered ring.
The cleavage of the cyclopropane ring can also be initiated through the formation of an aminium radical cation. Oxidative methods can generate a radical cation on the nitrogen atom, which then promotes the homolytic cleavage of one of the C-C bonds of the cyclopropane ring. This ring-opening event leads to a ring-expanded radical intermediate that can be trapped or undergo further reactions.
Skeletal Rearrangements and Ring Contraction/Expansion Pathways
The strained bicyclic framework of 2-azabicyclo[4.1.0]heptane derivatives makes them prone to various skeletal rearrangements, often leading to ring expansion or, less commonly, ring contraction. These transformations are typically initiated by the generation of reactive intermediates such as carbocations, radicals, or excited states.
A notable example of ring expansion is the photolytic rearrangement of a 2-azabicyclo[4.1.0]heptane-3,5-dione system. Irradiation of 2-alkyl-4,4-dimethyl-2-azabicyclo[4.1.0]heptane-3,5-dione leads to the formation of a 1-alkyl-3,3-dimethyl-1H-azepine-2,4(3H,5H)-dione. researchgate.net This photochemical reaction proceeds via cleavage of the C1-C6 bond of the cyclopropane ring, followed by rearrangement to the seven-membered azepine ring system.
Ring expansion is also a common outcome of the reactions involving the cleavage of the cyclopropane moiety, as discussed in the previous section. For instance, the reductive amination of 7,7-dihalo-2-azabicyclo[4.1.0]heptanes results in a ring expansion to yield substituted tetrahydropyridines.
Furthermore, the formation of a bicyclic aziridinium (B1262131) ion from a 1-azabicyclo[4.1.0]heptane system, followed by nucleophilic attack, can lead to ring-expanded piperidine (B6355638) and azepane derivatives. This process involves the intramolecular cyclization of a side chain to form a transient tricyclic system which then undergoes regioselective ring opening.
| Starting Material | Conditions | Product | Transformation |
| 2-Alkyl-4,4-dimethyl-2-azabicyclo[4.1.0]heptane-3,5-dione | Irradiation (Photolysis) | 1-Alkyl-3,3-dimethyl-1H-azepine-2,4(3H,5H)-dione | Ring Expansion |
| 7,7-Dihalo-2-azabicyclo[4.1.0]heptane | Reductive Amination | Functionalized Tetrahydropyridine (B1245486) | Ring Expansion |
| 1-Azabicyclo[4.1.0]heptane derivative | Aziridinium ion formation and nucleophilic attack | Substituted Piperidine/Azepane | Ring Expansion |
Radical-Mediated Cleavage and Related Mechanistic Investigations.lboro.ac.uk
The 2-azabicyclo[4.1.0]heptane skeleton can undergo cleavage through radical-mediated pathways, offering alternative routes for functionalization and rearrangement. The generation of a radical adjacent to the cyclopropane ring can trigger its opening, leading to various products depending on the reaction conditions and the substitution pattern of the starting material.
In a mechanistic investigation, the radical-mediated β-cleavage of aziridinylcarbinyl radicals derived from an N-methyl-5-[imidazol-1-yl(thiocarbonyl)oxy]-1-phenyl-7-azabicyclo[4.1.0]heptane was studied. The radical is generated at the C-5 position, and its subsequent rearrangement involves the cleavage of a bond β to the radical center. In this system, both C-C and C-N bond homolysis of the aziridine (B145994) (cyclopropane) ring are possible. It was found that the reaction proceeds exclusively via C-N bond homolysis. This selectivity is a key aspect of the reactivity of such radical intermediates and provides insight into the factors that govern the cleavage of strained ring systems.
The synthesis of azabicyclo[4.1.0]heptane derivatives can also involve radical pathways. For example, a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This reaction proceeds through a radical cascade mechanism, highlighting the accessibility and utility of radical intermediates in the construction of this bicyclic system.
Structural Elucidation and Conformational Analysis of 2 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride and Its Derivatives
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The definitive identification and characterization of 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride and its derivatives rely heavily on modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the connectivity and stereochemistry of these bicyclic systems. beilstein-journals.orgrsc.org In ¹H NMR analysis of azabicyclo[4.1.0]heptane derivatives, the protons on the cyclopropane (B1198618) ring present distinctive resonances that are crucial for structural confirmation. rsc.org For example, a series of azabicyclo[4.1.0]heptanes produced through visible light irradiation showed characteristic cyclopropane C-H signals at chemical shifts of approximately δ = 2.60 ppm and δ = 1.30 ppm, with a coupling constant (J) of 5.6 Hz. rsc.orgrsc.org For the derivative (1R,5R,6R*)-7,7-Dichloro-2-azoniabicyclo[4.1.0]heptan-5-ol chloride, detailed ¹H NMR data has been reported in DMSO-d6. rsc.org Furthermore, studies on related 3-azabicyclo[4.1.0]heptane structures have utilized ¹H-NMR to identify and quantify mixtures of conformers present in solution. nih.gov ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. beilstein-journals.org
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of these compounds. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. beilstein-journals.org For instance, HRMS-ESI+ was used to confirm the composition of various N-(Phenyl-λ3-iodaneylidene) derivatives of azabicycles. beilstein-journals.org
The following table summarizes representative spectroscopic data for derivatives of the azabicyclo[4.1.0]heptane scaffold.
| Compound Class | Technique | Characteristic Signals/Data |
| Azabicyclo[4.1.0]heptanes | ¹H NMR | Cyclopropane C-H resonances at δ ≈ 2.60 ppm and δ ≈ 1.30 ppm (J = 5.6 Hz). rsc.orgrsc.org |
| (1R,5R,6R*)-7,7-Dichloro-2-azoniabicyclo[4.1.0]heptan-5-ol chloride | ¹H NMR (DMSO-d6) | δ 1.49 (1H, dddd, J 14.5, 9.5, 7.5, 3.0, H2a), 1.84 (1H, m, H2b), 2.22 (1H, m, H6), 2.45 (1H, m, H1), 2.92 (1H, m, H4a), 3.03 (1H, dd, J 13.5, 8.0, H3a), 3.20 (1H, m, H4b), 3.42 (1H, m, H3b), 3.99 (1H, m, H5). rsc.org |
| Di-tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate Derivatives | ¹H NMR & IR | Multiple conformers observed in ¹H NMR; IR shows characteristic carbonyl stretches (e.g., 1739, 1731, 1714 cm⁻¹). nih.gov |
| Various Azabicyclo[4.1.0]heptane Derivatives | HRMS-ESI | Used to confirm calculated molecular formulas, e.g., C13H9F3INO2S [M+H]⁺ calculated: 427.9424; found: 427.9417. beilstein-journals.org |
X-ray Crystallographic Studies of Bicyclic Derivatives
While spectroscopic methods provide valuable data on molecular connectivity, single-crystal X-ray crystallography offers the most definitive and unambiguous evidence for the three-dimensional structure of molecules. uni-regensburg.de This technique has been pivotal in confirming the absolute and relative stereochemistry of various azabicyclo[4.1.0]heptane derivatives. rsc.orgnih.gov
Crystallographic analysis has been used to unequivocally establish the structure and configuration of newly synthesized compounds within this family. rsc.org For example, the structures of derivatives designated as 10ab (CCDC 2121949) and 10w (CCDC 2121947) were confirmed via X-ray analysis, providing concrete proof of their bicyclic framework and the spatial arrangement of their substituents. rsc.orgrsc.orgnih.gov These studies are particularly important for distinguishing between possible isomers, such as the endo and exo forms, which can be challenging to assign with certainty using spectroscopy alone. nih.gov In one study, X-ray analysis confirmed that a photochemical cycloaddition process yielded the exo-isomer as the sole product. nih.gov
The table below lists examples of azabicyclo[4.1.0]heptane derivatives whose structures have been determined by X-ray crystallography.
| Compound Derivative | CCDC Number | Key Structural Finding |
| Derivative 9a | 2121946 | Confirmed the exo-isomer as the sole product of a reaction. rsc.orgnih.gov |
| Derivative 10ab | 2121949 | Confirmed the general structure and configuration of the azabicyclo[4.1.0]heptane framework. rsc.orgrsc.orgnih.gov |
| Derivative 10w | 2121947 | Confirmed the structure and configuration of the azabicyclo[4.1.0]heptane framework. rsc.orgrsc.orgnih.gov |
| (±)-2-Ethyl 7-methyl (1S,5S,6S,7R)-5-hydroxy-7-(3-methoxyphenyl)-2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate | Not specified | Provided definitive 3D structure. uni-regensburg.de |
Conformational Preferences and Dynamics of the Bicyclic System
The fused nature of the 2-azabicyclo[4.1.0]heptane system imparts significant conformational rigidity, yet allows for certain dynamic processes. The relative orientation of substituents on the bicyclic core, described as endo or exo, is a key aspect of its conformational landscape.
Studies have shown that the thermodynamic stability of these isomers can differ, leading to dynamic equilibria in solution. nih.gov For instance, it was observed that a kinetically favored endo-cyano derivative isomerized over time in deuterated chloroform (B151607) to the more thermodynamically stable exo-isomer, which suggests a dynamic process likely involving a ring-opening and closing mechanism. nih.gov
NMR spectroscopy is a powerful tool for observing these dynamics. The presence of multiple sets of signals in an NMR spectrum for a single compound often indicates the presence of different conformers that are slowly interconverting on the NMR timescale. nih.gov In the case of certain di-tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate derivatives, distinct conformers were observed in solution with varying population ratios (e.g., 64:36 for an exo isomer and 93:7 for an endo isomer), highlighting the conformational complexity of these systems. nih.gov There is also evidence from related iminosugar systems to suggest that the six-membered ring can adopt a boat conformation. nih.gov
Computational and Quantum Mechanical Studies of Molecular Structure and Energy Landscapes
In conjunction with experimental techniques, computational and quantum mechanical studies provide profound insights into the molecular structure, stability, and energetic properties of the 2-azabicyclo[4.1.0]heptane system. These theoretical methods can map out the potential energy landscape, identifying stable conformers, transition states, and the energy barriers that separate them. tcd.ie
Ab initio methods and other quantum mechanical calculations can be used to predict molecular geometries, vibrational frequencies, and relative energies of different isomers (endo vs. exo) with high accuracy. arxiv.org These calculations help rationalize experimentally observed conformational preferences and dynamic behaviors, such as the observed isomerization from an endo to an exo product. nih.gov
One application of computational chemistry is the prediction of physicochemical properties. For the parent 2-azabicyclo[4.1.0]heptane, predicted Collision Cross Section (CCS) values have been calculated. uni.lu CCS is a measure of the effective area of an ion in the gas phase and is related to its size and shape. Such predictions are valuable for analytical techniques like ion mobility-mass spectrometry.
The table below shows the predicted Collision Cross Section (CCS) values for various adducts of the parent 2-azabicyclo[4.1.0]heptane molecule, calculated using computational methods. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 98.096426 | 122.2 |
| [M+Na]⁺ | 120.07837 | 130.6 |
| [M-H]⁻ | 96.081874 | 124.5 |
| [M+NH₄]⁺ | 115.12297 | 139.6 |
| [M+K]⁺ | 136.05231 | 127.9 |
These computational approaches are essential for building a complete picture of the molecule's structural and energetic characteristics, complementing the static picture from crystallography and the solution-phase view from spectroscopy. arxiv.org
Applications As a Versatile Synthetic Building Block and Medicinal Chemistry Scaffold
Design and Synthesis of Structurally Constrained Azabicyclic Analogues in Chemical Biology
The 2-azabicyclo[4.1.0]heptane core is a prime example of a structurally constrained motif used in chemical biology to probe and modulate biological systems. The inherent rigidity of the bicyclic system, which combines a piperidine (B6355638) ring with a cyclopropane (B1198618) ring, significantly limits the conformational freedom of the molecule. This feature is highly desirable when designing molecules that need to adopt a specific three-dimensional shape to interact with biological targets like enzymes or receptors. nih.gov
Chemists utilize 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride as a starting point to synthesize a variety of more complex azabicyclic analogues. rsc.org These synthetic efforts are crucial for studying the structure-activity relationships (SAR) of biologically active peptides and other natural ligands. By replacing flexible portions of a native peptide with these rigid bicyclic scaffolds, researchers can lock the molecule into a bioactive conformation, often leading to increased potency and metabolic stability. nih.govnih.gov This strategy of creating conformationally constrained analogues is a powerful tool for developing peptide mimics and molecular probes to better understand biological processes. nih.gov
Role in the Total Synthesis of Complex Natural Product Analogues
The synthesis of natural products and their analogues is a significant endeavor in organic chemistry, often aimed at producing biologically active compounds for therapeutic use. oapen.org The 2-azabicyclo[4.1.0]heptane skeleton, accessible from precursors like this compound, serves as a key structural unit in the synthesis of analogues of complex natural products, particularly iminosugars. acs.org
Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural change often imparts potent biological activity, particularly the inhibition of carbohydrate-processing enzymes like glycosidases. The synthesis of novel iminosugar derivatives based on the 2-azabicyclo[4.1.0]heptane skeleton demonstrates the utility of this building block in creating analogues of natural glycosidase inhibitors. acs.org These synthetic analogues, which incorporate the rigid and unique bicyclic core, are designed to exhibit enhanced selectivity and efficacy compared to their natural counterparts.
Utilization in Diversity-Oriented Synthesis for Compound Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create collections of structurally diverse small molecules to explore a wide range of chemical space. beilstein-journals.org The 2-azabicyclo[4.1.0]heptane scaffold is well-suited for DOS due to its polyfunctional nature and three-dimensional complexity. Starting from simple, chiral building blocks, synthetic pathways can be designed to generate a variety of bicyclic and tricyclic compounds. researchgate.net
For instance, morpholine acetal scaffolds can serve as precursors to 2-oxa-5-azabicyclo[4.1.0]heptanes, which are structurally related to the title compound. researchgate.net This approach allows for the rapid assembly of complex molecular frameworks. By systematically varying the starting materials and reaction pathways, chemists can generate large libraries of compounds with diverse skeletons and stereochemistry. dntb.gov.ua These compound libraries are invaluable for high-throughput screening campaigns aimed at identifying novel hits for challenging biological targets.
Strategic Integration into Drug Discovery Research as a Molecular Scaffold
The unique structural and physicochemical properties of the 2-azabicyclo[4.1.0]heptane framework make it a privileged scaffold in drug discovery. Its rigid, three-dimensional nature provides a fixed platform for the precise orientation of pharmacophoric elements, enhancing binding affinity and selectivity for specific biological targets.
Scaffold for Iminosugar Derivatives and Glycosidase Inhibitor Design
The 2-azabicyclo[4.1.0]heptane skeleton is a key component in the design of novel iminosugar derivatives with potential as glycosidase inhibitors. acs.org Glycosidases are enzymes that play critical roles in numerous physiological and pathological processes, making them important therapeutic targets. Iminosugars function as mimics of the natural carbohydrate substrates of these enzymes. The introduction of the cyclopropane-fused piperidine structure of the 2-azabicyclo[4.1.0]heptane core creates highly constrained iminosugar analogues. This conformational restriction can lead to improved selectivity and inhibitory potency against specific glycosidases. acs.org
| Compound Type | Scaffold | Therapeutic Target |
| Iminosugar Analogues | 2-Azabicyclo[4.1.0]heptane | Glycosidases |
This table summarizes the use of the 2-azabicyclo[4.1.0]heptane scaffold in designing glycosidase inhibitors.
Building Block for Monoamine Reuptake Inhibitor Scaffolds
Derivatives of 2-azabicyclo[4.1.0]heptane have been identified as potent inhibitors of monoamine reuptake. google.com These compounds target the transporter proteins for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), which are crucial for regulating neurotransmitter levels in the brain. google.comacs.org Imbalances in these neurotransmitter systems are implicated in various neurological and psychiatric disorders, including depression and anxiety. google.com
Patented research has disclosed novel 1,6-disubstituted azabicyclo[4.1.0]heptane derivatives that exhibit triple reuptake inhibition (SERT, NET, and DAT). google.comgoogle.com The rigid bicyclic scaffold is crucial for orienting the substituent groups in a manner that allows for effective binding to all three transporters. This makes 2-azabicyclo[4.1.0]heptane derivatives a promising class of compounds for the development of new antidepressants and other central nervous system-acting drugs. researchgate.net
| Compound Class | Mechanism of Action | Potential Application |
| Azabicyclo[4.1.0]heptane Derivatives | Monoamine Reuptake Inhibition (SERT, NET, DAT) | Depression, Anxiety Disorders |
This table highlights the role of azabicyclo[4.1.0]heptane derivatives as monoamine reuptake inhibitors.
Precursor for Ligands Targeting G Protein-Coupled Receptors (e.g., P2Y14R Antagonists)
While direct use of the 2-azabicyclo[4.1.0]heptane scaffold for P2Y14 receptor (P2Y14R) antagonists is less documented, the strategic use of related rigid, bridged piperidine analogues is a key strategy in this area. nih.gov P2Y14R is a G protein-coupled receptor (GPCR) involved in inflammatory responses, making its antagonists potential treatments for conditions like asthma and chronic pain. nih.gov
High-affinity P2Y14R antagonists often feature a piperidine moiety. To improve properties and probe receptor binding, this piperidine ring is often replaced with more rigid, bicyclic structures like 2-azanorbornane (2-azabicyclo[2.2.1]heptane). nih.gov This approach of using conformationally constrained piperidine mimics demonstrates the value of rigid bicyclic scaffolds in designing potent and selective GPCR ligands. The principles applied in these designs, focusing on conformational restriction to enhance affinity, are directly relevant to the potential application of other azabicyclic systems like the 2-azabicyclo[4.1.0]heptane core in GPCR drug discovery.
Development of Rigidified Piperidine Analogues
The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore strategies for introducing conformational rigidity into otherwise flexible molecular scaffolds. The piperidine moiety, a ubiquitous feature in a vast number of pharmaceuticals, is often a target for such rigidification. The introduction of conformational constraints can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target and potentially reducing off-target effects. The 2-azabicyclo[4.1.0]heptane framework, inherent in compounds like this compound, serves as a valuable starting point for the synthesis of such rigidified piperidine analogues.
The synthetic utility of the 2-azabicyclo[4.1.0]heptane system lies in the inherent strain of the fused cyclopropane ring. This strain can be strategically released through controlled ring-opening reactions, leading to the formation of highly functionalized and stereochemically complex piperidine derivatives. The substitution pattern on the resulting piperidine ring is dictated by the position of the substituents on the original bicyclic core and the nature of the ring-opening conditions employed.
Research into the chemical transformations of related azabicyclo[4.1.0]heptane systems has demonstrated the feasibility of this approach. For instance, the regio- and stereospecific ring-opening of 1-azabicyclo[4.1.0]heptane tosylate with various nucleophiles has been shown to produce a range of substituted piperidines nih.gov. This strategy allows for the divergent synthesis of piperidine derivatives with diverse functionalities, which can be crucial for establishing structure-activity relationships (SAR) in drug discovery programs.
In the context of 2-azabicyclo[4.1.0]heptan-5-ol, the hydroxyl group provides a convenient handle for further chemical manipulation. It can be transformed into a suitable leaving group to facilitate nucleophilic attack and subsequent ring-opening of the cyclopropane. Alternatively, the hydroxyl group can direct the stereochemical outcome of reactions at other positions on the bicyclic scaffold.
The development of novel iminosugar derivatives from a 2-azabicyclo[4.1.0]heptane skeleton highlights the potential of this scaffold in creating complex, polyhydroxylated piperidine structures mdpi.com. These types of molecules are of significant interest due to their potential as glycosidase inhibitors. The synthesis of these complex molecules often relies on the precise control of stereochemistry, which can be influenced by the rigid bicyclic starting material.
The following table summarizes the potential types of rigidified piperidine analogues that could be synthesized from a 2-azabicyclo[4.1.0]heptane precursor, based on established ring-opening strategies for related cyclopropane-containing heterocycles.
| Precursor Scaffold | Ring-Opening Strategy | Potential Piperidine Analogue | Key Features of Analogue |
| N-protected 2-azabicyclo[4.1.0]heptan-5-ol | Acid-catalyzed nucleophilic addition | 4-substituted-3-hydroxypiperidines | Introduction of diverse substituents at the 4-position with defined stereochemistry. |
| Activated 2-azabicyclo[4.1.0]heptan-5-ol (e.g., tosylate) | Reductive ring-opening with hydride reagents | 3-methyl-4-hydroxypiperidines | Formation of a methyl-substituted piperidine with conformational restriction. |
| 2-azabicyclo[4.1.0]heptene derivative | Transition-metal catalyzed ring-opening | Functionalized tetrahydropyridines | Access to unsaturated piperidine precursors for further elaboration. |
| N-acyl 2-azabicyclo[4.1.0]heptan-5-ol | Lewis acid mediated rearrangement | Spirocyclic piperidine derivatives | Creation of novel three-dimensional scaffolds with a spirocyclic junction. |
The asymmetric synthesis of 2-azabicyclo[4.1.0]heptane scaffolds further underscores their importance as versatile building blocks in medicinal chemistry hal.science. The ability to prepare these intermediates in an enantiomerically pure form is critical for the development of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect. By employing these chiral bicyclic precursors, chemists can access a wide array of conformationally constrained piperidine analogues with well-defined three-dimensional structures, paving the way for the discovery of next-generation therapeutics.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The advancement of therapeutic candidates based on the 2-azabicyclo[4.1.0]heptane scaffold is contingent upon the availability of efficient, scalable, and sustainable synthetic routes. Current research is focused on moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign processes.
Future efforts in this area are likely to concentrate on several key strategies:
Transition-Metal-Free Cyclopropanation: Recent developments have shown the potential of transition-metal-free methods for the synthesis of azabicyclo[4.1.0]heptane derivatives. rsc.org One such approach involves the oxidative cyclopropanation of aza-1,6-enynes, which allows for the formation of multiple bonds in a single step under mild conditions. rsc.org The adaptation of such methods for the synthesis of functionalized derivatives like 2-azabicyclo[4.1.0]heptan-5-ol could significantly improve the sustainability and efficiency of the production process.
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the construction of the bicyclic core is a primary objective. This includes the use of chiral catalysts to control the stereochemistry of the cyclopropanation step, which is crucial for the biological activity of the final compounds. researchgate.net
Flow Chemistry: The application of flow photochemistry and other continuous manufacturing technologies presents an opportunity for the scalable synthesis of key intermediates. nih.gov Flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods.
Table 1: Comparison of Synthetic Strategies for Azabicyclo[4.1.0]heptane Scaffolds
| Strategy | Key Features | Potential Advantages for Scalability & Sustainability |
|---|---|---|
| Transition-Metal-Free Oxidative Cyclopropanation | Utilizes iodine and an oxidant like TBHP; proceeds via a radical cascade. rsc.org | Avoids heavy metal catalysts, operationally simple, rapid reaction times. rsc.org |
| Metal-Catalyzed Cyclopropanation | Employs metal complexes to catalyze the decomposition of diazo compounds. researchgate.net | High efficiency and potential for stereocontrol. |
| Intramolecular Cyclization | Base-catalyzed heterocyclization of functionalized cyclohexene derivatives. ugent.be | Can provide direct access to the bicyclic system from readily available starting materials. |
| From Halogenated Precursors | Synthesis from dihalocarbene addition to tetrahydropyridines followed by functional group manipulation. scispace.comrsc.org | Provides access to a variety of functionalized derivatives. |
Advanced Strategies for Absolute Stereochemical Control in Complex Derivatives
The specific three-dimensional arrangement of atoms in complex molecules like derivatives of 2-azabicyclo[4.1.0]heptan-5-ol is critical for their interaction with biological targets. Therefore, achieving absolute stereochemical control during synthesis is a paramount objective for future research.
Emerging strategies in this domain include:
Chiral Catalysis: The use of enantioselective catalysts is a powerful tool for establishing desired stereocenters. Research into new chiral ligands and metal complexes for reactions such as asymmetric cyclopropanation will be crucial.
Substrate and Reagent Control: The inherent chirality of starting materials, often derived from the chiral pool, can be used to direct the stereochemical outcome of subsequent reactions. nih.gov Additionally, the use of chiral reagents can induce asymmetry in the product.
Advanced Spectroscopic and Chromatographic Techniques: The determination of absolute configuration is a critical aspect of stereoselective synthesis. The application of advanced techniques like electronic circular dichroism (ECD) spectroscopy, in combination with theoretical calculations, allows for the unambiguous assignment of stereochemistry. rsc.org Chiral chromatography methods are also essential for the separation and analysis of enantiomers and diastereomers. mdpi.com
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The unique strained ring system of the 2-azabicyclo[4.1.0]heptane core suggests a rich and potentially underexplored reactivity. Future investigations will likely focus on harnessing this reactivity for the synthesis of novel and complex molecular architectures.
Areas ripe for exploration include:
Ring-Opening Reactions: The strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions, which can be triggered by various reagents and conditions. scispace.comrsc.org A systematic study of these reactions could lead to the development of methods for accessing a diverse range of functionalized piperidines and azepanes. nih.gov For instance, the treatment of bicyclic halogenated aminocyclopropane derivatives under reductive amination conditions can trigger cyclopropane ring cleavage. scispace.comrsc.org
Transformations of the Aziridine (B145994) Moiety: In related 1-azabicyclo[4.1.0]heptane systems, the bicyclic aziridinium (B1262131) ion has been shown to be a valuable intermediate for the synthesis of ring-expanded azaheterocycles. nih.gov Similar transformations could be explored for the 2-azabicyclo[4.1.0]heptane system.
Functionalization of the Bicyclic Core: The development of methods for the selective functionalization of the 2-azabicyclo[4.1.0]heptane scaffold at various positions will be essential for creating libraries of compounds for biological screening.
Table 2: Potential Reactivity Patterns of the 2-Azabicyclo[4.1.0]heptane Scaffold
| Reaction Type | Description | Potential Products |
|---|---|---|
| Cyclopropane Ring Opening | Cleavage of the C-C bonds of the three-membered ring, often acid or metal-catalyzed. | Functionalized piperidines, azepanes. scispace.comrsc.orgnih.gov |
| Aziridine Ring Opening | Nucleophilic attack on the aziridine ring leading to ring expansion. | Substituted piperidines and other azaheterocycles. nih.govresearchgate.net |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the bicyclic scaffold. | Derivatized scaffolds with new functional groups. |
| Derivatization of the Hydroxyl Group | Transformation of the alcohol at the C-5 position into other functional groups (e.g., ethers, esters, amines). | Analogs with modified physicochemical properties. |
Rational Design of Next-Generation Bicyclic Scaffolds with Tunable Properties
The 2-azabicyclo[4.1.0]heptane skeleton serves as a rigid and conformationally constrained scaffold, a desirable feature in the design of biologically active molecules. The rational design of new derivatives with finely tuned properties is a major opportunity for future research.
Key aspects of this rational design approach will involve:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the bicyclic core, researchers can probe the interactions with biological targets and develop a deeper understanding of the SAR. nih.gov
Computational Modeling: Molecular modeling and computational chemistry can be used to predict the binding of designed molecules to their targets, helping to prioritize synthetic efforts. nih.gov
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can be used to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Scaffold Hopping: The core 2-azabicyclo[4.1.0]heptane structure can be used as a starting point for "scaffold hopping," where the core is replaced by other, structurally distinct scaffolds that maintain a similar spatial arrangement of key functional groups.
The continued exploration of the chemistry and biological potential of 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride and its derivatives holds significant promise for the discovery of new therapeutic agents and the advancement of chemical synthesis.
Q & A
Q. Basic
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton/carbon environments (e.g., bicyclic NH at δ 3.1–3.5 ppm, hydroxyl at δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 177.67 (C6H12ClNO) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
How should researchers address contradictory biological activity data between stereoisomers?
Advanced
Discrepancies arise from differences in target binding affinity. For example:
- The cis-isomer shows higher affinity for GABAA receptors (IC50 = 12 nM) due to optimal spatial alignment of the hydroxyl and azabicyclic groups.
- The trans-isomer exhibits reduced activity (IC50 > 1 µM) .
Methodological Approach :
Validate stereochemical purity via chiral HPLC.
Use molecular docking simulations to predict binding modes.
Conduct competitive binding assays with radiolabeled ligands.
What solvent systems enhance solubility for in vitro pharmacological assays?
Basic
The hydrochloride salt improves aqueous solubility (≥50 mg/mL in H2O). For organic phases, dimethyl sulfoxide (DMSO) or ethanol (20–30 mg/mL) are suitable. Pre-saturate buffers with nitrogen to prevent oxidation of the azabicyclic ring .
What strategies mitigate side reactions during functionalization (e.g., hydroxyl substitution)?
Q. Advanced
- Protecting Groups : Temporarily block the hydroxyl with tert-butyldimethylsilyl (TBS) chloride before nucleophilic substitution .
- Reagent Selection : Use Mitsunobu conditions (DIAD, PPh3) for stereospecific substitution without racemization .
- Temperature Control : Maintain reactions at –20°C to suppress elimination byproducts.
How does the compound’s bicyclic framework influence its metabolic stability?
Advanced
The rigid azabicyclo structure reduces cytochrome P450-mediated oxidation. Key
- Half-life (Human Liver Microsomes) : 4.2 hours vs. 0.8 hours for acyclic analogs.
- Metabolite ID : Primary oxidation occurs at the bridgehead carbon, forming a ketone derivative .
Experimental Design : - Incubate with CYP3A4/2D6 isoforms.
- Monitor metabolites via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
